5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-methoxyaniline
- 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-methylaniline
- 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylic acid
Uniqueness
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of the isoindole core and the acetylpiperazine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is a compound belonging to the isoindole-1,3-dione family, known for various biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an isoindole core with an acetylpiperazine moiety, which may influence its biological properties.
1. Anti-inflammatory Properties
Research indicates that derivatives of isoindole-1,3-dione exhibit significant anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies demonstrated that certain derivatives could inhibit COX-2 more effectively than traditional anti-inflammatory drugs like meloxicam .
2. Antioxidant Activity
Isoindole derivatives possess antioxidant properties that help mitigate oxidative stress. This activity is crucial in preventing cellular damage and has implications for chronic diseases linked to oxidative stress .
3. Antimicrobial Effects
The compound demonstrates antimicrobial activity against various pathogens. Studies have shown that isoindole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .
4. Neuroprotective Effects
Preliminary research suggests that isoindole derivatives may offer neuroprotective benefits. They have been implicated in reducing neuroinflammation and protecting neuronal cells from damage in models of neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound include:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Free Radical Scavenging : The presence of functional groups in the isoindole structure allows it to scavenge free radicals, thus exerting its antioxidant effects.
Case Studies
Properties
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-(3-methylbutyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-13(2)6-7-23-19(26)16-5-4-15(12-17(16)20(23)27)18(25)22-10-8-21(9-11-22)14(3)24/h4-5,12-13H,6-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTGCDXFWBXQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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